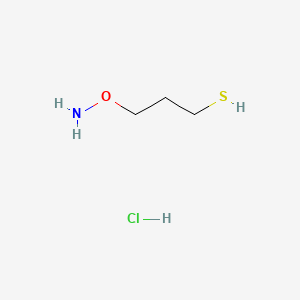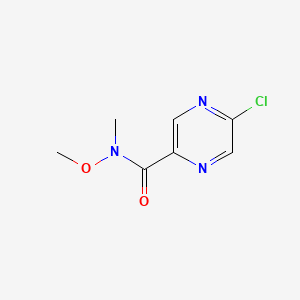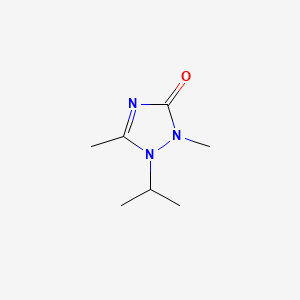
4-アセチルオキシオメプラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyloxy Omeprazole is a metabolite of Omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease . This compound has a molecular formula of C18H19N3O4S and a molecular weight of 373.43 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
科学的研究の応用
4-Acetyloxy Omeprazole is primarily used in scientific research to study the metabolism and pharmacokinetics of Omeprazole. It serves as a reference standard in analytical methods to quantify Omeprazole and its metabolites in biological samples . Additionally, it is used in proteomics research to study protein interactions and modifications .
作用機序
Target of Action
4-Acetyloxy Omeprazole is a metabolite of Omeprazole . The primary target of Omeprazole, and by extension 4-Acetyloxy Omeprazole, is the H+/K+ ATPase enzyme system , also known as the proton pump . This enzyme system is located on the gastric parietal cells and is responsible for the final step in the secretion of gastric acid .
Mode of Action
Omeprazole, and thus 4-Acetyloxy Omeprazole, functions as a proton pump inhibitor (PPI) . It binds to the H+/K+ ATPase enzyme system, inhibiting both stimulated and basal gastric acid secretion . This interaction results in a dose-dependent inhibition of gastric acid secretion .
Biochemical Pathways
The action of 4-Acetyloxy Omeprazole affects several biochemical pathways. It has been shown to modulate the lysosomal transport pathway, as evidenced by changes in the expression of LAMP-1, Cathepsin-D, and β-COP in lysosome- and Golgi complex-containing cell fractions . Additionally, Omeprazole has been found to inhibit proliferation and modulate autophagy in certain cell types .
Pharmacokinetics
The pharmacokinetics of Omeprazole have been extensively studied. It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics and anti-gastric acid secretion of Omeprazole can be described using a physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) model . This model takes into account the polymorphisms of CYP2C19, which can result in different metabolic rates among individuals .
Result of Action
The inhibition of the proton pump by 4-Acetyloxy Omeprazole leads to a decrease in gastric acid secretion. This results in an increase in gastric pH, which can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers . Furthermore, it promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
The action of 4-Acetyloxy Omeprazole can be influenced by various environmental factors. For instance, the relative potencies of different PPIs, including Omeprazole, can vary based on the mean 24-h gastric pH . Additionally, the presence of Helicobacter pylori infection can influence the dose needed to achieve a given increase in mean 24-h intragastric pH .
生化学分析
Biochemical Properties
4-Acetyloxy Omeprazole interacts with various enzymes and proteins in the body. It is a product of the metabolic process of Omeprazole, which is primarily metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4 . These enzymes convert Omeprazole into various metabolites, including 4-Acetyloxy Omeprazole .
Cellular Effects
The cellular effects of 4-Acetyloxy Omeprazole are not fully understood. Omeprazole, from which 4-Acetyloxy Omeprazole is derived, has been shown to have significant effects on cells. For instance, it has been found to inhibit gastric acid secretion by blocking the hydrogen-potassium ATPase pump on the luminal surface of the parietal cell membrane .
Molecular Mechanism
Omeprazole, its parent compound, works by irreversibly binding to and inhibiting the hydrogen-potassium ATPase pump that resides on the luminal surface of the parietal cell membrane . This effectively blocks gastric acid secretion .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Acetyloxy Omeprazole in laboratory settings are not well-documented. Studies on Omeprazole have shown that it can cause significant changes over time. For instance, long-term use of Omeprazole has been associated with changes in red blood cell parameters and an increased risk of osteoarthritis .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 4-Acetyloxy Omeprazole in animal models. Studies on Omeprazole have shown that it inhibits acid secretion for 3–4 days in dogs and horses after a single dose, despite a relatively short plasma elimination half-life .
Metabolic Pathways
4-Acetyloxy Omeprazole is involved in the metabolic pathways of Omeprazole. Omeprazole is primarily metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4 . These enzymes convert Omeprazole into various metabolites, including 4-Acetyloxy Omeprazole .
Transport and Distribution
Omeprazole, its parent compound, is known to accumulate in the parietal cell canaliculi, where it exerts its effects .
Subcellular Localization
Omeprazole, its parent compound, is known to accumulate in the parietal cell canaliculi, where it exerts its effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyloxy Omeprazole involves the acetylation of Omeprazole. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group on the Omeprazole molecule .
Industrial Production Methods: While specific industrial production methods for 4-Acetyloxy Omeprazole are not widely documented, the general approach would involve large-scale acetylation reactions using industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product would then be purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 4-Acetyloxy Omeprazole can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions.
Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Omeprazole.
Oxidation: 4-Acetyloxy Omeprazole sulfone.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor with a different substitution pattern on the benzene ring.
Uniqueness: 4-Acetyloxy Omeprazole is unique due to its specific acetylation, which can influence its pharmacokinetic properties and metabolic pathways. This modification allows researchers to study the effects of acetylation on the activity and stability of proton pump inhibitors .
特性
IUPAC Name |
[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-8-19-16(11(2)17(10)25-12(3)22)9-26(23)18-20-14-6-5-13(24-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXQPDMZHHMAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744190 |
Source


|
| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-65-2 |
Source


|
| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)

![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)





![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)

![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)
